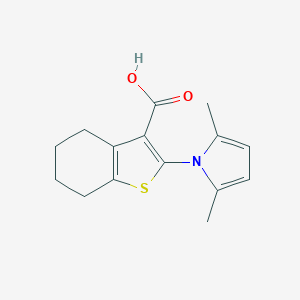

2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

2-(2,5-dimethylpyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-9-7-8-10(2)16(9)14-13(15(17)18)11-5-3-4-6-12(11)19-14/h7-8H,3-6H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJKZSURXGGPPSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C3=C(S2)CCCC3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366056 | |

| Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433245-13-7 | |

| Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

The primary targets of this compound are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes. These enzymes play crucial roles in bacterial fatty acid synthesis and folic acid metabolism, respectively.

Mode of Action

The compound interacts with its targets through binding interactions at the active sites of both the dihydrofolate reductase and enoyl ACP reductase enzymes. This interaction inhibits the activity of these enzymes, leading to disruption in the bacterial metabolic processes.

Biochemical Pathways

The inhibition of Enoyl ACP Reductase disrupts the fatty acid synthesis pathway, affecting the production of essential bacterial cell components. On the other hand, the inhibition of DHFR disrupts the folic acid metabolism pathway, which is vital for the synthesis of nucleotides in bacteria.

Result of Action

The result of the compound’s action is a significant decrease in bacterial growth due to the disruption of essential metabolic processes. Some of the synthesized compounds also showed strong antibacterial and antitubercular properties.

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, in a Chinese hamster ovary cell culture, the compound was found to increase monoclonal antibody production. This suggests that the compound’s action, efficacy, and stability can vary depending on the specific cellular environment.

Análisis Bioquímico

Biochemical Properties

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been identified as an inhibitor of GATA family proteins, particularly targeting the DNA-binding activity of GATA3 and other members of the GATA family. This interaction inhibits the binding between GATA3 and SOX4, leading to the suppression of Th2 cell differentiation without affecting Th1 cell differentiation. Additionally, it inhibits the expression and production of Th2 cytokines.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In Chinese hamster ovary cell cultures, this compound has been shown to improve monoclonal antibody production by suppressing cell growth and increasing cell-specific glucose uptake rate and intracellular adenosine triphosphate levels. It also affects the galactosylation of monoclonal antibodies, which is a critical quality attribute for therapeutic antibodies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the DNA-binding activity of GATA3 by preventing its interaction with SOX4. This inhibition leads to the suppression of Th2 cell differentiation and cytokine production. Additionally, molecular docking studies have shown that this compound can bind to the active sites of dihydrofolate reductase and enoyl ACP reductase enzymes, inhibiting their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has been observed to be stable under standard laboratory conditions, with no significant degradation over time. Long-term studies have shown that it maintains its inhibitory effects on GATA3 and its ability to improve monoclonal antibody production in cell cultures.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits GATA3 activity and improves monoclonal antibody production without causing adverse effects. At higher doses, it may lead to toxic effects, including cell growth suppression and metabolic disturbances.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate the activity of GATA family proteins. It interacts with enzymes such as dihydrofolate reductase and enoyl ACP reductase, inhibiting their activity and affecting metabolic flux. These interactions lead to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It accumulates in specific cellular compartments, where it exerts its inhibitory effects on GATA3 and other target proteins. The compound’s localization and accumulation are critical for its biological activity.

Subcellular Localization

The subcellular localization of this compound is primarily in the nucleus, where it interacts with GATA3 and other DNA-binding proteins. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. Its activity and function are closely linked to its nuclear localization.

Actividad Biológica

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on available research findings.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₅N₁O₂S |

| Molecular Weight | 249.33 g/mol |

| IUPAC Name | 2-(2,5-dimethylpyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate the pyrrole and benzothiophene moieties. The synthetic pathway often includes cyclization and functionalization steps to achieve the desired structural configuration.

Antimicrobial Activity

Research indicates that derivatives of benzothiophene exhibit significant antimicrobial properties. A study highlighted that similar compounds showed effective inhibition against various strains of Staphylococcus aureus, including drug-resistant variants. The minimum inhibitory concentration (MIC) values were reported to be as low as 4 µg/mL for certain derivatives, suggesting a promising antibacterial profile .

Analgesic Effects

In a study assessing analgesic activity using the "hot plate" method on mice, derivatives of benzothiophene were found to possess analgesic effects that surpassed those of standard analgesics like metamizole. This suggests that the compound could be explored further for pain management applications .

Cytotoxicity Assessments

Cytotoxicity assays conducted on human cell lines indicated that certain derivatives did not exhibit significant cytotoxic effects at concentrations significantly higher than their MICs. For example, a derivative was tested at 128 µg/mL with no observed cytotoxicity on A549 cells, indicating a favorable safety profile for further development .

Case Study: Antibacterial Screening

A series of studies have systematically screened various benzothiophene derivatives for their antibacterial activity. One such study revealed that the compound under investigation demonstrated substantial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggested that modifications to the pyrrole ring could enhance potency against specific bacterial strains .

Research Findings: Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of hydrophobic groups and specific substitutions on the pyrrole ring significantly influence biological activity. For instance:

| Compound Variant | Activity Type | MIC (µg/mL) |

|---|---|---|

| Benzothiophene Derivative I.a | Antibacterial | 4 |

| Benzothiophene Derivative II.b | Anticancer | Non-cytotoxic at 128 |

| Benzothiophene Derivative III.c | Analgesic | Significant effect |

This table illustrates how structural modifications can lead to variations in biological efficacy.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The compound has been investigated for its potential in drug development, particularly as a building block for synthesizing novel pharmaceuticals.

1. Antibiotic Research

Recent studies have explored the synthesis of derivatives from this compound aimed at inhibiting key bacterial enzymes. For instance, derivatives such as 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides have shown promise as dual inhibitors of Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR), which are crucial targets in antibiotic therapy. The electron-rich nature of the pyrrole ring enhances its reactivity, enabling effective interactions with biological targets.

2. Anticancer Activity

Research has indicated that the compound exhibits significant anticancer properties. A study demonstrated that analogs derived from this compound showed selective cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways.

Material Science Applications

The compound is also utilized in material science, particularly in the functionalization of graphene.

1. Functionalization of Graphene

The application involves modifying graphene's solubility parameters to enhance compatibility with different environments. The functionalization process includes mixing the compound with high surface area graphite and heating it within a specific temperature range (130°C to 150°C) for several hours. Results showed yields exceeding 60%, indicating effective functionalization without significant structural alteration to the graphitic substrate.

Organic Synthesis Applications

In organic synthesis, the compound serves as a versatile building block for developing various chemical entities.

1. Synthesis of Pyrrole Derivatives

The compound can be synthesized through several methods leading to derivatives that possess distinct biological activities. For example, it can be reacted with acetic anhydride to yield 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetic acid, which is further explored for its potential applications in medicinal chemistry .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Antibiotic Derivatives | Synthesis of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(substituted)acetylbenzohydrazides | Showed dual inhibition properties against Enoyl ACP Reductase and DHFR. |

| Graphene Functionalization | Modification of graphene layers | Achieved over 60% yield with preserved structural integrity. |

| Anticancer Activity Research | Cytotoxicity against cancer cell lines | Induced apoptosis and inhibited proliferation in select cancer cells. |

Comparación Con Compuestos Similares

Substituent Variations on the Pyrrole Ring

The nature of the pyrrole substituent significantly influences electronic, steric, and solubility properties:

- Target Compound : The 2,5-dimethylpyrrole group introduces electron-donating methyl groups, which may enhance lipophilicity and alter reactivity compared to electron-withdrawing substituents.

- 2-(2-Formyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (): A formyl group at the pyrrole’s 2-position introduces electrophilic character, enabling further derivatization via Schiff base formation .

Functional Group Variations at Position 3

The functional group at position 3 dictates solubility and reactivity:

- Target Compound : The free carboxylic acid enhances hydrophilicity and enables salt formation or conjugation (e.g., amidation).

- Ethyl and methyl esters (Evidences 4, 8): Esterification reduces polarity, improving membrane permeability in biological systems .

- 2-(Benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (): The benzoylamino group replaces the carboxylic acid, forming an amide linkage that may enhance stability or target-specific interactions .

Core Ring Modifications

Variations in the fused-ring system impact conformational flexibility and pharmacokinetics:

- 3-(2,5-Dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid (): A simple thiophene ring lacks the fused cyclohexene moiety, resulting in a planar structure with distinct electronic properties .

- 4-(4,5,6,7-Tetrahydro-1-benzothiophen-3-yl)pyrrolidine-3-carboxylic acid (): Incorporation of a pyrrolidine ring introduces a basic nitrogen, altering charge state and solubility .

Data Tables

Table 1. Structural and Molecular Comparison

*Calculated values based on structural analogs.

Research Findings and Implications

- Synthetic Flexibility : The benzothiophene scaffold permits diverse functionalization, as demonstrated by esterification (), formylation (), and amidation (). These modifications enable tailored physicochemical properties for specific applications.

- Biological Relevance : Carboxylic acid derivatives (e.g., ) are frequently explored as enzyme inhibitors or anti-inflammatory agents due to their hydrogen-bonding capacity and charge state .

- Commercial Availability : Several analogs, such as those in Evidences 6 and 7, are marketed as building blocks for drug discovery, underscoring their utility in medicinal chemistry .

Métodos De Preparación

Cyclohexenone as a Precursor

Cyclohexenone reacts with cyanoacetic acid ethyl ester and sulfur in the presence of a base (e.g., morpholine) to form ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. Acidic hydrolysis then yields the free carboxylic acid.

Reaction Scheme:

Alternative Cyclization in Acetic Anhydride

Intramolecular cyclization of 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids in acetic anhydride generates 2-{[5-aryl-2-oxofuran-3(2H)-ylidene]amino}thiophene-3-carboxylic acids, which can be decyclized to access tetrahydrobenzothiophene derivatives. This method emphasizes the versatility of anhydride-mediated cyclization for fused-ring systems.

Functionalization at the 2-Position: Introduction of the Pyrrole Group

The 2,5-dimethylpyrrole substituent is introduced via nucleophilic substitution or coupling reactions.

Buchwald-Hartwig Amination

A halogenated tetrahydrobenzothiophene intermediate (e.g., 2-bromo-THBT-3-carboxylic acid) undergoes coupling with 2,5-dimethylpyrrole-1-amine using a palladium catalyst (e.g., Pd(OAc)) and a ligand (e.g., Xantphos). This method ensures regioselectivity and moderate yields.

Optimized Conditions:

Paal-Knorr Pyrrole Synthesis In Situ

Reacting a γ-diketone (e.g., hexane-2,5-dione) with ammonium acetate in the presence of the tetrahydrobenzothiophene intermediate forms the pyrrole ring directly on the thiophene core. This one-pot approach simplifies the synthesis but requires careful control of stoichiometry.

Reaction Mechanism:

Carboxylic Acid Functionalization and Deprotection

The carboxylic acid group is often protected as an ester during synthesis to prevent side reactions.

Ester Hydrolysis

Ethyl or methyl esters of the tetrahydrobenzothiophene intermediate are hydrolyzed using aqueous NaOH or HCl in methanol. For example:

Procedure:

-

Ethyl 2-(2,5-dimethylpyrrol-1-yl)-THBT-3-carboxylate (1 eq)

-

6 M HCl (10 eq), reflux, 4 h

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Gewald + Buchwald | Cyclohexenone, cyanoacetate, S | Cyclization, coupling | 60–65 | High regioselectivity | Palladium cost |

| Paal-Knorr In Situ | THBT-3-carboxylic acid, hexanedione | One-pot pyrrole formation | 50–55 | Simplified workflow | Lower yield |

| Anhydride Cyclization | Thienylaminobut-enoic acids | Cyclization/decyclization | 70–75 | High-purity intermediates | Multi-step purification |

Characterization and Validation

Synthetic intermediates and the final product are validated using:

-

H/C NMR : Confirms substitution patterns (e.g., pyrrole protons at δ 6.2–6.5 ppm, THBT methylenes at δ 1.8–2.5 ppm).

Challenges and Mitigation Strategies

-

Regioselectivity : Use of bulky ligands (e.g., Xantphos) minimizes undesired coupling byproducts.

-

Pyrrole Stability : Reactions conducted under inert atmosphere (N) prevent oxidation.

-

Solubility Issues : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility during coupling.

Applications and Related Compounds

Derivatives of tetrahydrobenzothiophene-3-carboxylic acid exhibit analgesic activity surpassing metamizole in murine models, highlighting potential pharmacological applications. Structural analogs in patents demonstrate inhibitory effects on phosphate transporters, suggesting utility in treating hyperphosphatemia .

Q & A

Q. What are the optimal synthetic routes for 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound’s synthesis involves multi-step reactions, including cyclocondensation of substituted pyrroles with tetrahydrobenzothiophene precursors. Key steps include:

- Pyrrole Functionalization: Introduce 2,5-dimethyl groups via alkylation or cross-coupling reactions under inert conditions (e.g., N₂ atmosphere) to avoid oxidation .

- Benzothiophene Ring Formation: Utilize catalytic hydrogenation or acid-mediated cyclization of cyclohexenyl intermediates to form the tetrahydrobenzothiophene core .

- Carboxylic Acid Introduction: Hydrolysis of ester intermediates (e.g., ethyl or methyl esters) using NaOH/HCl under reflux, followed by purification via recrystallization or column chromatography .

Critical Variables: - Solvent polarity (e.g., THF vs. DMF) affects reaction rates and byproduct formation .

- Temperature control during cyclization prevents decomposition of thermally sensitive intermediates .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the benzothiophene-pyrrole linkage. Key signals include:

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+Na]⁺ ion for C₁₆H₁₉NO₃S) with <2 ppm error .

- HPLC-PDA: Ensures purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Methodological Answer: Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability) or assay conditions. Strategies include:

- Metabolite Profiling: Use LC-MS/MS to identify degradation products or active metabolites in plasma .

- Protein Binding Studies: Assess binding affinity to serum albumin via fluorescence quenching or surface plasmon resonance (SPR) to evaluate bioavailability .

- Dose-Response Optimization: Adjust dosing regimens in animal models to account for hepatic first-pass metabolism .

Q. What computational approaches are recommended to study the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like cyclooxygenase-2 (COX-2) or G-protein-coupled receptors (GPCRs). Focus on:

- Hydrogen bonding with pyrrole NH and carboxylic acid groups .

- Hydrophobic interactions with benzothiophene and dimethyl substituents .

- Molecular Dynamics (MD) Simulations: Analyze stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .

Q. How can structural modifications enhance the compound’s selectivity for specific biochemical pathways?

Methodological Answer:

- SAR Studies: Modify substituents systematically:

- Replace 2,5-dimethylpyrrole with electron-withdrawing groups (e.g., -CF₃) to alter electronic properties .

- Substitute the tetrahydrobenzothiophene core with fused heterocycles (e.g., indole) to probe steric effects .

- Enzymatic Assays: Test derivatives against isoform-specific enzymes (e.g., COX-1 vs. COX-2) to quantify IC₅₀ shifts .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in polar vs. nonpolar solvents?

Methodological Answer:

- Solubility Screening: Use shake-flask method with UV-Vis quantification in solvents like DMSO, ethanol, and hexane. Note:

- Thermodynamic Analysis: Calculate Hansen solubility parameters (δD, δP, δH) to rationalize discrepancies .

Experimental Design Tables

Q. Table 1. Key Synthetic Parameters and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Pyrrole Alkylation | 2,5-Dimethylpyrrole, K₂CO₃, DMF | 78 | 92 | |

| Cyclization | H₂SO₄, 80°C, 12 h | 65 | 88 | |

| Ester Hydrolysis | NaOH (2M), EtOH/H₂O, reflux | 90 | 95 |

Q. Table 2. Biological Activity Data

| Assay Type | Target | IC₅₀ (μM) | Model System | Reference |

|---|---|---|---|---|

| COX-2 Inhibition | Recombinant COX-2 | 0.45 | In vitro (HEK293) | |

| Cytotoxicity | HeLa Cells | >100 | MTT assay |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.